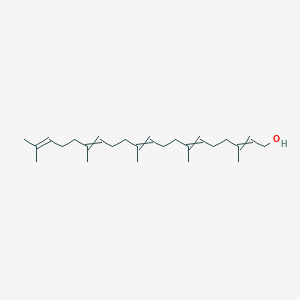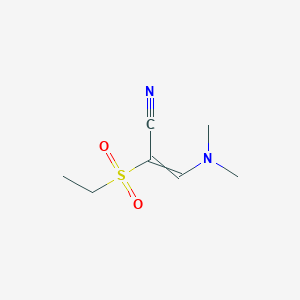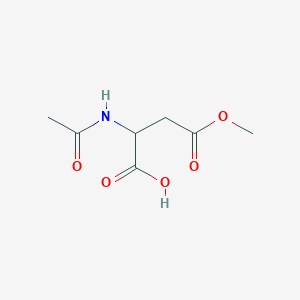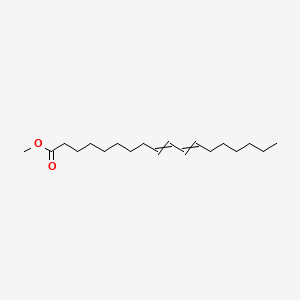
Methyl octadeca-9,11-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-9,11-dienoate can be synthesized from methyl ricinoleate. The process involves the purification of methyl ricinoleate from castor esters using a partition method. The purified methyl ricinoleate is then converted to the mesylate, which is reacted with a base such as 1,8-diazabicyclo[5.4.0]-undec-7-ene to yield the desired ester .
Industrial Production Methods
Large-scale synthesis of this compound follows similar procedures as the laboratory synthesis but is optimized for higher yields and efficiency. The industrial production methods ensure the compound’s purity and consistency, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-9,11-dienoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Catalytic reduction of the unsaturated peroxide cleaves the O–O bond.
Substitution: Bromination and epoxidation reactions yield dibromo and epoxy esters, respectively, with the peroxide group still intact.
Major Products Formed
Oxidation: Unsaturated cyclic peroxide (epidioxide)
Reduction: Cleaved O–O bond products
Substitution: Dibromo and epoxy esters
Scientific Research Applications
Methyl octadeca-9,11-dienoate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is known for its potential anticancer properties and is used in studies related to cancer prevention and treatment . Additionally, it is used in the synthesis of other bioactive compounds and in the study of lipid metabolism .
Mechanism of Action
The mechanism of action of methyl octadeca-9,11-dienoate involves its interaction with molecular targets and pathways related to lipid metabolism and cancer cell growth. The compound’s anticancer potential is attributed to its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects the expression of genes related to cell proliferation and survival .
Comparison with Similar Compounds
Methyl octadeca-9,11-dienoate is similar to other conjugated linoleic acid esters, such as methyl 9(Z),11(E)-octadecadienoate and methyl 9(E),11(E)-octadecadienoate . These compounds share similar structures and properties but may differ in their biological activities and applications. This compound is unique due to its specific double-bond configuration, which contributes to its distinct chemical and biological properties .
List of Similar Compounds
- Methyl 9(Z),11(E)-octadecadienoate
- Methyl 9(E),11(E)-octadecadienoate
- 9,12-Octadecadienoic acid, methyl ester (E,E)-
Properties
CAS No. |
17675-24-0 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3 |
InChI Key |
KVIWYYOMPLJRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)

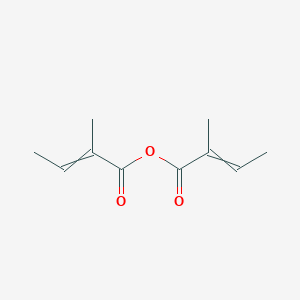

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)

![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
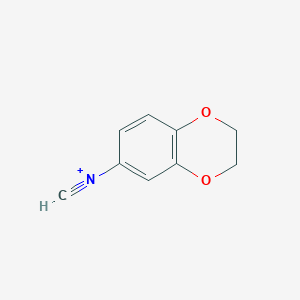

![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
